7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 could disrupt the JAK-STAT signaling pathway, leading to changes in gene expression and cellular functions .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting they may have favorable bioavailability
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines , suggesting they may induce cell death or inhibit cell proliferation.
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions , suggesting that the synthesis process may be influenced by temperature and other environmental factors
Biochemical Analysis
Biochemical Properties
The compound 7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been reported to interact with several enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction could potentially affect various biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the enzymatic activity of CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds in this class show significant anti-proliferative activity over time .
Metabolic Pathways
It is known that compounds of this class can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the uptake, translocation, and metabolism of compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class play key roles in modulating their biological activity .
Subcellular Localization
Given its interactions with enzymes such as CDK2, it is likely that it may be localized to areas of the cell where these enzymes are present .
Properties
IUPAC Name |
7-(2-ethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-17-11-6-5-10-16(17)19-18(20(23)28)14(3)24-22-25-21(26-27(19)22)15-9-7-8-13(2)12-15/h5-12,19H,4H2,1-3H3,(H2,23,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZISQKSUAKNLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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